molecular formula C14H18FNO3S B7533313 [2-(Tert-butylamino)-2-oxoethyl] 2-(2-fluorophenyl)sulfanylacetate

[2-(Tert-butylamino)-2-oxoethyl] 2-(2-fluorophenyl)sulfanylacetate

Cat. No.: B7533313
M. Wt: 299.36 g/mol
InChI Key: YHISSKNJXGDWSU-UHFFFAOYSA-N
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Description

[2-(Tert-butylamino)-2-oxoethyl] 2-(2-fluorophenyl)sulfanylacetate is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a tert-butylamino group and a fluorophenylsulfanylacetate moiety, which contribute to its unique chemical properties and reactivity.

Properties

IUPAC Name

[2-(tert-butylamino)-2-oxoethyl] 2-(2-fluorophenyl)sulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO3S/c1-14(2,3)16-12(17)8-19-13(18)9-20-11-7-5-4-6-10(11)15/h4-7H,8-9H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHISSKNJXGDWSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)COC(=O)CSC1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Tert-butylamino)-2-oxoethyl] 2-(2-fluorophenyl)sulfanylacetate typically involves the following steps:

  • Preparation of tert-butylamino group: : This can be achieved by reacting tert-butylamine with an appropriate reagent to introduce the amino group.

  • Introduction of the oxoethyl group: : The oxoethyl group can be introduced through a reaction involving ethylene oxide and tert-butylamino.

  • Attachment of the fluorophenylsulfanylacetate moiety: : This step involves the reaction of the oxoethyl group with 2-fluorophenylsulfanylacetate under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using reactors designed to handle the required reagents and conditions. The process would be optimized for efficiency, yield, and safety, ensuring that the compound is produced in high purity and quantity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the compound's structure.

  • Substitution: : Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it suitable for various organic synthesis applications.

Biology

In biological research, the compound can be used to study enzyme interactions, receptor binding, and other biochemical processes. Its fluorophenyl group can be particularly useful in fluorescence-based assays.

Medicine

The compound has potential medicinal applications, such as in the development of new drugs. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry

In industry, the compound can be used in the production of specialty chemicals, pharmaceuticals, and other high-value products. Its reactivity and versatility make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which [2-(Tert-butylamino)-2-oxoethyl] 2-(2-fluorophenyl)sulfanylacetate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to biological responses. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Tert-butylamino)-2-oxoethyl acetate

  • 2-(2-fluorophenyl)sulfanylacetate

  • 2-(Tert-butylamino)-2-oxoethyl 2-(3-fluorophenyl)sulfanylacetate

Uniqueness

The uniqueness of [2-(Tert-butylamino)-2-oxoethyl] 2-(2-fluorophenyl)sulfanylacetate lies in its specific combination of functional groups, which provides distinct chemical properties and reactivity compared to similar compounds. Its fluorophenyl group, in particular, offers unique interactions and applications.

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